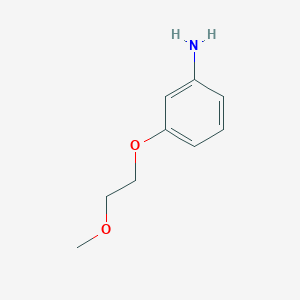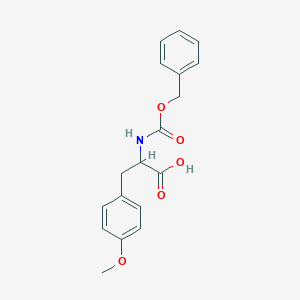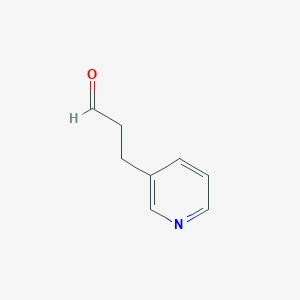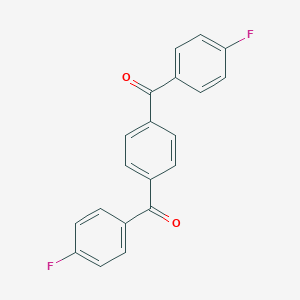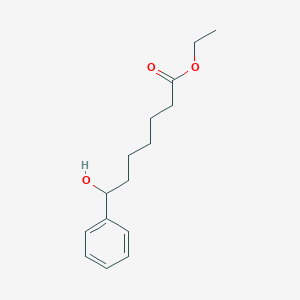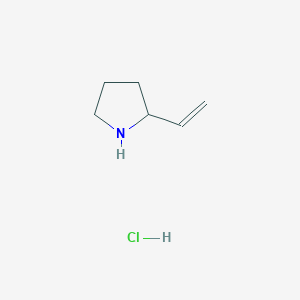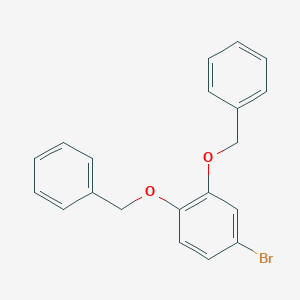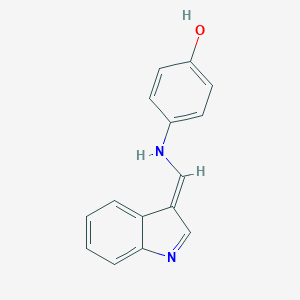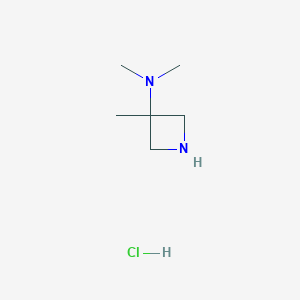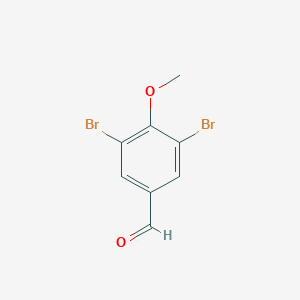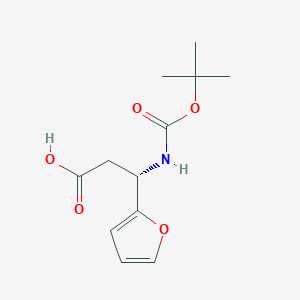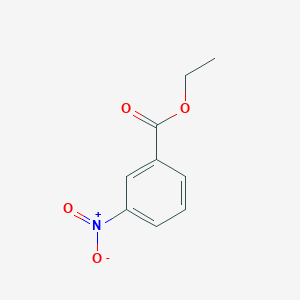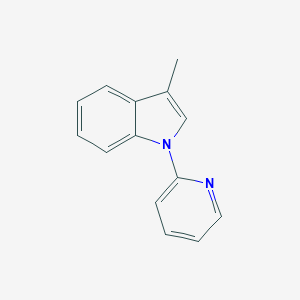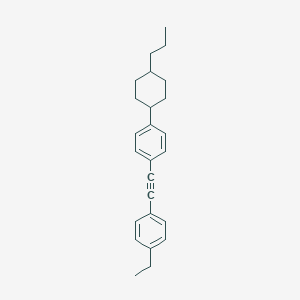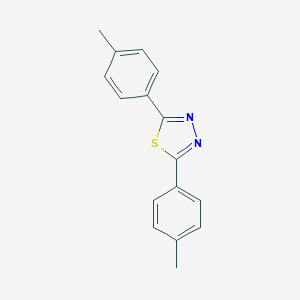
2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole, also known as BMT, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. BMT is a thiadiazole derivative that has a unique structure with two 4-methylphenyl groups attached to the thiadiazole ring. This compound has shown promising results in scientific research, particularly in the fields of materials science, organic chemistry, and pharmacology.
作用机制
The mechanism of action of 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole is not fully understood, but it is believed to act as an electron acceptor and a π-conjugated system. 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has a unique structure with two 4-methylphenyl groups attached to the thiadiazole ring, which allows it to interact with other molecules through π-π stacking interactions.
生化和生理效应
2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has antioxidant and anti-inflammatory properties. 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has also been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its potential as a cancer treatment.
实验室实验的优点和局限性
One of the main advantages of using 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole in lab experiments is its ease of synthesis. 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole can be synthesized using relatively simple and inexpensive reagents, which makes it a cost-effective building block for the synthesis of new organic materials. However, one of the limitations of using 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole is its low solubility in common organic solvents, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for the study of 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole. In materials science, 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole could be used as a building block for the synthesis of new organic materials with improved properties such as higher thermal stability, improved electron mobility, and better photovoltaic performance. In pharmacology, 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole could be further studied for its potential as a cancer treatment or as a treatment for other diseases such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole and its potential applications in various fields of science.
合成方法
The synthesis of 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole involves the reaction of 4-methylbenzenesulfonylhydrazide with thionyl chloride to form 2,5-bis(4-methylphenyl)-1,3,4-thiadiazole-1,1-dioxide. This intermediate compound is then treated with hydrazine hydrate to give the final product, 2,5-bis(4-methylphenyl)-1,3,4-thiadiazole.
科学研究应用
2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has been studied extensively for its potential applications in various fields of science. In materials science, 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has been used as a building block for the synthesis of new organic materials with interesting properties such as high thermal stability, high electron mobility, and good photovoltaic performance. In organic chemistry, 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has been used as a versatile reagent for the synthesis of various heterocyclic compounds.
属性
CAS 编号 |
16112-33-7 |
|---|---|
产品名称 |
2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole |
分子式 |
C16H14N2S |
分子量 |
266.4 g/mol |
IUPAC 名称 |
2,5-bis(4-methylphenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H14N2S/c1-11-3-7-13(8-4-11)15-17-18-16(19-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI 键 |
YLFSVUZJSJOYSW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)C |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



